3-Bromo-2-iodophenol
Description
Overview of Halogenated Phenols in Chemical Synthesis
Halogenated phenols are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. google.comglobalscientificjournal.com The presence of one or more halogen atoms on the phenol (B47542) ring significantly influences the molecule's reactivity. The hydroxyl group is a strongly activating, ortho-, para-directing group, which means it facilitates electrophilic substitution on the aromatic ring, primarily at the positions adjacent and opposite to it. wikipedia.orgutkaluniversity.ac.in Phenol itself is so strongly activated that its reaction with bromine, for instance, readily leads to polysubstitution, forming 2,4,6-tribromophenol. utkaluniversity.ac.in
The introduction of halogen atoms can be achieved through various methods, such as direct halogenation of phenol or its derivatives. google.com The reaction conditions can be tuned to control the degree of substitution; for example, carrying out the reaction in solvents of low polarity like chloroform (B151607) at low temperatures can favor the formation of monobromophenols. utkaluniversity.ac.in More advanced and eco-friendly methods, such as electrochemical halogenation, offer precise control over the reaction and reduce hazardous by-products. globalscientificjournal.com Halogenated phenols can also be prepared from halogenated anilines via hydrolysis. google.com Their utility stems from the ability of the halogen atoms to act as leaving groups in nucleophilic substitution reactions or to participate in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. smolecule.com
Significance of Bromine and Iodine Substituents in Aromatic Systems
In aromatic systems, halogen substituents like bromine and iodine exhibit a dual electronic effect. They are highly electronegative, which causes them to withdraw electron density from the ring through the sigma bond (inductive effect), thus deactivating the ring towards electrophilic aromatic substitution compared to benzene (B151609). uomustansiriyah.edu.iqmasterorganicchemistry.com However, they also possess lone pairs of electrons that can be donated into the aromatic pi-system (resonance effect). uomustansiriyah.edu.iqstackexchange.com This resonance donation, although weaker than the inductive withdrawal, enriches the electron density at the ortho and para positions. uomustansiriyah.edu.iqstackexchange.com This explains why halogens are deactivating yet ortho-, para-directing substituents. uomustansiriyah.edu.iq
The key difference between bromine and iodine in this context lies in the relative strengths of these effects and the properties of the carbon-halogen bond. The C-I bond is weaker and more polarizable than the C-Br bond. This difference in reactivity is highly significant in synthetic chemistry, particularly for selective cross-coupling reactions. An aryl iodide will typically react preferentially over an aryl bromide in common palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. smolecule.com This allows for sequential, site-selective functionalization of dihalogenated compounds like 3-bromo-2-iodophenol. Furthermore, iodine can be introduced into aromatic rings using an oxidizing agent in conjunction with I2, as iodine itself is not electrophilic enough to react with most aromatic rings without activation. masterorganicchemistry.com
| Substituent Group | Activating/Deactivating | Directing Effect | Primary Electronic Effect |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Activating masterorganicchemistry.com | Ortho, Para wikipedia.org | Resonance Donation |
| -Br (Bromo) | Deactivating masterorganicchemistry.com | Ortho, Para uomustansiriyah.edu.iq | Inductive Withdrawal > Resonance Donation stackexchange.com |
| -I (Iodo) | Deactivating masterorganicchemistry.com | Ortho, Para uomustansiriyah.edu.iq | Inductive Withdrawal > Resonance Donation |
Contextualizing this compound within Contemporary Chemical Research
The compound this compound is situated within a field of research focused on the efficient synthesis of complex organic molecules. Its trifunctional nature—possessing a hydroxyl group and two different halogen atoms—makes it a highly versatile synthetic intermediate. cymitquimica.com The distinct reactivity of the iodo and bromo groups allows chemists to perform sequential cross-coupling reactions, introducing different molecular fragments at specific positions on the aromatic ring.
A pertinent example of the utility of this type of scaffold is found in the synthesis of dehydro-δ-viniferin analogues, which are derived from the natural stilbenoid resveratrol (B1683913) and exhibit antimicrobial properties. mdpi.com In a reported synthesis, the closely related isomer, 4-bromo-2-iodophenol (B1279099), was used as a starting material. mdpi.com It underwent a one-pot Sonogashira-Cacchi reaction, where a palladium catalyst facilitates coupling at the more reactive iodo position first, followed by a subsequent Suzuki coupling at the bromo position to build a complex 2,3-diaryl-5-substituted benzofuran (B130515) core. mdpi.com This strategic, stepwise approach highlights the value of having two different halogen leaving groups on a single phenolic scaffold. Such methods provide efficient pathways to novel compounds that can be screened for biological activity, underscoring the importance of building blocks like this compound in modern medicinal chemistry and drug discovery programs. mdpi.comlookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJYPSTVJBRTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457380 | |
| Record name | 3-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855836-52-1 | |
| Record name | 3-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 2 Iodophenol and Its Derivatives
Direct Synthesis Approaches
The direct synthesis of 3-bromo-2-iodophenol presents a significant challenge due to the directing effects of the hydroxyl group on the phenol (B47542) ring, which typically favors substitution at the ortho and para positions. Therefore, achieving a specific 1,2,3-substitution pattern with two different halogens requires carefully designed synthetic routes.
Regioselective Halogenation of Phenol Precursors
The regioselectivity of electrophilic halogenation of phenols is heavily influenced by the directing effect of the hydroxyl group, which activates the ortho and para positions. To synthesize this compound, a common strategy involves the sequential halogenation of a pre-substituted phenol. A plausible and documented approach is the ortho-iodination of 3-bromophenol. nih.gov
One effective method utilizes a Directed ortho-Metalation (DoM) strategy. nih.govbaranlab.org In this approach, the hydroxyl group of the starting material, 3-bromophenol, is first protected as a carbamate (B1207046), which serves as a powerful directed metalation group (DMG). nih.govbaranlab.org This DMG directs the deprotonation of the aromatic ring specifically at the ortho position (C2) by a strong base, typically an organolithium reagent like n-butyllithium. The resulting ortho-lithiated species is then quenched with an iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the desired position. Finally, deprotection of the carbamate group yields the target compound, this compound. nih.gov
Strategies for Ortho-Bromo-Ortho-Iodo Substitution
Achieving an ortho-bromo-ortho-iodo substitution pattern, as seen in this compound, necessitates overcoming the inherent regiochemical preferences of electrophilic aromatic substitution. The DoM strategy described above is a prime example of how to achieve this specific substitution pattern by temporarily modifying the substrate to direct the introduction of the second halogen. nih.gov
This strategy relies on the formation of a stable intermediate that facilitates the introduction of the second halogen at a sterically hindered and electronically less favored position. The use of a directing group, such as the carbamate, is crucial for the success of this approach. nih.gov
Evaluation of Reaction Conditions and Reagents for Selective Formation
The selective formation of this compound via the DoM strategy is highly dependent on the reaction conditions and the choice of reagents.
| Step | Reagent | Conditions | Purpose |
| Protection | Diethylcarbamoyl chloride | - | Protection of the hydroxyl group as a carbamate (DMG). |
| Metalation | n-Butyllithium (n-BuLi) | Cryogenic temperatures (e.g., -78 °C) | Regioselective deprotonation at the C2 position. |
| Iodination | Iodine (I₂) | - | Introduction of the iodine atom at the lithiated position. |
| Deprotection | Strong base (e.g., NaOH) | - | Removal of the carbamate group to yield the final product. |
This table illustrates the key steps and reagents in the synthesis of this compound via the Directed ortho-Metalation strategy.
Synthesis of Related Halogenated Phenol Isomers and Analogues
The synthesis of isomers of this compound provides valuable insights into the factors governing regioselectivity in the halogenation of phenols.
Synthetic Routes to 2-Bromo-3-iodophenol (B155140)
A common route for the synthesis of 2-bromo-3-iodophenol involves the sequential halogenation of a phenol derivative. One approach is the bromination of 3-iodophenol (B1680319) using an electrophilic brominating agent like bromine (Br₂) in a solvent such as acetic acid. Controlling the reaction temperature is critical to prevent side reactions.
An alternative strategy involves diazotization. This method starts with the conversion of 3-iodophenol to 3-iodoaniline. The aniline (B41778) is then treated with a nitrite (B80452) source in the presence of a strong acid to form a diazonium salt, which is subsequently decomposed with a bromide source to yield 2-bromo-3-iodophenol.
Preparation of 4-Bromo-2-iodophenol (B1279099) and its Applications
A well-documented method for the synthesis of 4-bromo-2-iodophenol is the diazotization-iodination of 2-amino-4-bromophenol (B1269491). This multi-step synthesis typically begins with the nitration of p-bromophenol to introduce a nitro group at the ortho position. The nitro group is then reduced to an amino group. The resulting 2-amino-4-bromophenol undergoes diazotization followed by treatment with an iodide source to introduce the iodine atom at the C2 position.
Another approach involves the direct bromination of 2-iodophenol (B132878). This method requires careful control of reaction conditions to favor bromination at the para-position relative to the hydroxyl group.
4-Bromo-2-iodophenol serves as a valuable intermediate in the synthesis of bioactive compounds. For instance, it has been utilized in the preparation of derivatives that exhibit cytotoxic activity against cancer cell lines, highlighting its potential in pharmaceutical research and drug development.
| Isomer | Starting Material | Key Synthetic Steps |
| 2-Bromo-3-iodophenol | 3-Iodophenol | Electrophilic bromination with Br₂ in acetic acid. |
| 4-Bromo-2-iodophenol | p-Bromophenol | 1. Nitration. 2. Reduction. 3. Diazotization and iodination. |
This table summarizes the synthetic approaches for the isomers of this compound.
Synthesis of 3-Iodophenol and Related Compounds
The synthesis of 3-iodophenol, a precursor for more complex halogenated phenols, can be achieved through several methods. One common approach involves the diazotization of 3-aminophenol, followed by a Sandmeyer-type reaction with potassium iodide. orgsyn.org This method is effective for introducing an iodine atom at a specific position on the benzene (B151609) ring.
Another reported synthesis involves the oxidative decarboxylation of 3-iodobenzoic acid. wikipedia.org Additionally, 3-iodophenol can be prepared from dimethoxybenzene through a multi-step process. guidechem.com The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. The phenolic hydroxyl group in 3-iodophenol imparts a weak acidity to the compound and allows for further derivatization, such as alkylation under basic conditions to form ether compounds. guidechem.com
Bromination and Iodination of Substituted Phenols
The direct halogenation of phenols is a fundamental transformation in organic chemistry. The hydroxyl group is a strong activating, ortho-para directing group, which makes the electrophilic substitution on the phenol ring highly facile. savemyexams.com
Bromination: The bromination of phenol is typically rapid and can lead to the formation of di- and tri-substituted products. libretexts.org To control the reaction and achieve selective monobromination, milder conditions or the use of protecting groups may be necessary. For instance, the bromination of p-cresol (B1678582) with iodine bromide in the presence of mercuric acetate (B1210297) yields 2-bromo-4-methylphenol. Kinetic studies on the bromination of various substituted phenols have shown that electron-releasing groups enhance the reaction rate, while electron-withdrawing groups retard it. asianpubs.org
Iodination: Due to the lower reactivity of iodine compared to bromine, direct iodination of less activated aromatic rings can be challenging. libretexts.org However, the high nucleophilicity of the phenol ring allows for substitution reactions with iodine. libretexts.org The use of a more electrophilic iodine source, such as iodine monochloride (ICl), is effective for iodinating aromatic rings with less powerful activating substituents. libretexts.org An alternative method for the regiospecific introduction of iodine involves the use of (trimethylsilyl)phenol derivatives, where the trimethylsilyl (B98337) group is replaced by a halogen. acs.org
The following table summarizes the products obtained from the halogenation of selected phenols:
| Starting Phenol | Halogenating Agent | Product |
| p-Cresol | Iodine Bromide/Hg(OAc)₂ | 2-bromo-4-methylphenol |
| Phenol | Bromine Water | 2,4,6-tribromophenol |
| Anisole | Iodine Bromide/Hg(OAc)₂ | p-bromoanisole |
Advanced Synthetic Transformations Involving this compound
The presence of two different halogen atoms on the phenol ring, bromine and iodine, allows for selective and sequential cross-coupling reactions, making this compound a valuable building block in the synthesis of complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is widely used in synthetic chemistry. acs.org 3-Bromophenol has been utilized in Suzuki-Miyaura coupling reactions. sigmaaldrich.com A systematic study on the Suzuki-Miyaura coupling of halophenols with phenol boronic acids revealed that the position of the halogen and boronic acid substituents significantly affects the reaction outcome. acs.org For instance, the synthesis of 2,4'-biphenol proved to be challenging. acs.org While palladium complexes are the dominant catalysts, first-row transition metals are also being explored for these transformations. acs.org Microwave irradiation has been shown to improve reaction rates and yields in the Suzuki-Miyaura coupling of bromophenols. acs.orgmdpi.com
A study on the coupling of various aryl halides demonstrated that while many substrates react efficiently, iodophenols required a higher reaction temperature for full conversion. acs.org
The Sonogashira coupling reaction is a cornerstone method for the formation of C(sp²)-C(sp) bonds, typically by coupling an aryl or vinyl halide with a terminal alkyne. researchgate.netresearchgate.net This reaction is generally catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org
Recent advancements have focused on developing more sustainable and efficient protocols, such as performing the reaction in water, under milder conditions, and with lower catalyst loadings. researchgate.net Copper-catalyzed Sonogashira reactions have also gained significant attention as a cost-effective alternative to palladium-based systems. rsc.org Research has shown that various substituted phenols, including those with electron-donating and electron-withdrawing groups, can successfully undergo Sonogashira coupling. rsc.org For example, 2-iodophenols can be coupled with alkynes to synthesize benzofurans. rsc.org
The following table presents examples of conditions used for Sonogashira coupling reactions with halogenated phenols:
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature |
| 2-Iodophenols | Terminal Alkynes | CuI/3-Pphen | K₂CO₃ | Water | 100 °C rsc.org |
| Aryl Iodides | Phenylacetylene | Pd(OAc)₂/XPhos | Various | Water | Room Temp. to moderate heat researchgate.net |
| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ | DBU | - | 120 °C rsc.org |
Beyond Suzuki-Miyaura and Sonogashira reactions, other transition metal-catalyzed strategies have been employed for the functionalization of halogenated phenols. Decarboxylative cross-coupling reactions have emerged as a powerful method, where a carboxylic acid is coupled with an organohalide. researchgate.net For example, benzofurans can be synthesized via a one-pot domino protocol involving the decarboxylative cross-coupling of 2-iodophenol. researchgate.net
Hiyama cross-coupling, which utilizes organosilanes, is another valuable C-C bond-forming reaction. Palladium catalysts, including heterogeneous systems like Pd/C, have been effectively used for these transformations. nih.gov Furthermore, gold-catalyzed reactions have been developed for the synthesis of benzo[b]furan derivatives from 2-ethynylphenols, involving an intramolecular activation of a Si-O bond. chim.it
Sonogashira Coupling Reactions with Halogenated Phenols
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) on dihalogenated phenols like this compound is a less common but synthetically valuable transformation. The reaction's feasibility is enhanced by the cumulative electron-withdrawing effects of the two halogen atoms, which increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Unlike typical SNAr substrates that feature potent electron-withdrawing groups (such as nitro groups) in ortho or para positions to the leaving group, the activation in this compound is more modest, often requiring specific reaction conditions to proceed efficiently. youtube.comlibretexts.org
The mechanism involves the addition of a nucleophile to the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substituted product. youtube.com
In derivatives of this compound, the regioselectivity of the substitution—whether the bromo or iodo group is displaced—can be influenced by several factors, including the nature of the nucleophile and the solvent. Research has indicated that for related dihalophenols, the choice of solvent can direct the site of attack. For instance, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can enhance the nucleophilicity of amines, reportedly favoring substitution at the bromine position, whereas a less polar solvent like tetrahydrofuran (B95107) (THF) may direct the nucleophilic attack towards the iodine atom.
Table 1: Regioselectivity in SNAr Reactions of Dihalophenols
| Solvent | Preferred Site of Attack | Nucleophile Type | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Bromine | Amines |
This interactive table summarizes the influence of solvents on the regioselectivity of nucleophilic aromatic substitution reactions.
Functional Group Interconversions at Halogenated Sites
The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this compound is most prominently exploited in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaborate functionalization of the phenolic scaffold. Generally, in palladium-catalyzed processes, the C-I bond is significantly more reactive than the C-Br bond, enabling selective transformations at the 2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. rsc.orgthieme-connect.com In the context of this compound, the reaction can be directed selectively to either the iodo or bromo position by carefully choosing the reaction conditions. The greater reactivity of the C-I bond allows for initial coupling at the C2 position while leaving the C-Br bond at C3 intact for subsequent transformations. acs.orgacs.org Studies on various halophenols have systematically investigated these positional isomer effects, confirming that iodophenols generally undergo coupling under milder conditions than bromophenols. acs.org Microwave irradiation has been shown to improve results for less reactive bromophenols. acs.org
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. researchgate.net This reaction is particularly effective for functionalizing 2-iodophenols and their derivatives. nih.govgoogle.com The coupling typically occurs at the more reactive C-I bond of this compound, installing an alkynyl group at the C2 position. This transformation is a key step in the synthesis of various substituted benzofurans, where an initial Sonogashira coupling is followed by an intramolecular cyclization. nih.govrsc.org The reaction is generally catalyzed by a palladium complex, often with a copper(I) co-catalyst. researchgate.netrsc.org
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. organic-chemistry.org This reaction provides a direct route to arylamines from precursors like this compound. yyu.edu.tr As with other palladium-catalyzed cross-couplings, the C-I bond is expected to be more reactive than the C-Br bond, allowing for selective amination at the C2 position. By modifying the catalyst system and reaction conditions, it is also possible to achieve amination at the C3-bromo position, as demonstrated in related 3-bromo-2-aminopyridine systems. nih.gov This selectivity is crucial for the synthesis of complex molecules with specific substitution patterns.
Table 2: Functional Group Interconversions of Halophenols and Related Compounds
| Reaction Type | Halide Reactant | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Iodophenols | Phenylboronic acid | Pd/C | Biphenols | acs.org |
| Suzuki-Miyaura | Bromophenols | Phenylboronic acid | Pd/C (Microwave) | Biphenols | acs.org |
| Sonogashira | 2-Iodophenols | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | 2-(1-Alkynyl)phenols | nih.govrsc.org |
| Sonogashira | 4-Iodophenol derivative | Trimethylsilylacetylene | Pd(PPh₃)₂, CuI | Aryl acetylene | scielo.br |
| Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | Aminated pyridine | nih.gov |
This interactive table provides examples of functional group interconversion reactions performed on halophenols and related heterocyclic compounds.
Mechanistic Investigations of Reactions Involving 3 Bromo 2 Iodophenol
Reaction Pathway Elucidation in Palladium-Mediated Processes
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and substrates like 3-Bromo-2-iodophenol offer a unique opportunity to study reaction selectivity. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca For dihalogenated substrates, the initial oxidative addition step is crucial as it often determines which part of the molecule will react.
Research on various ortho-iodophenols demonstrates a consistent and predictable reaction pathway. The C-I bond is significantly more reactive towards oxidative addition with a Palladium(0) catalyst than the C-Br bond due to its lower bond dissociation energy. cdnsciencepub.comnih.gov This selective activation is the cornerstone of reaction pathways involving this compound.
A plausible mechanism for a generic palladium-catalyzed process, such as a Sonogashira or Stille coupling, begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex. This forms a reactive Arylpalladium(II) intermediate, leaving the C-Br bond intact for potential subsequent transformations. nih.gov For instance, in carbonylative cyclization reactions of 2-iodophenols with alkynes, the proposed pathway starts with the formation of an arylpalladium complex from the C-I bond, followed by the sequential insertion of carbon monoxide (CO) and the alkyne. cdnsciencepub.com This is followed by intramolecular cyclization and reductive elimination to yield the final heterocyclic product.
Control experiments and mechanistic studies on related systems provide strong evidence for this selectivity. In the palladium-catalyzed ring expansion reaction between 2-iodophenols and silacyclobutanes, the process is initiated by the selective oxidative addition of the 2-iodophenol (B132878) to Pd(0). nih.gov The resulting intermediate then engages in the subsequent steps of the catalytic cycle. This high regioselectivity allows the C-Br bond to be used as a handle for further functionalization in a stepwise manner.
Below is an interactive data table summarizing conditions for representative palladium-catalyzed reactions applicable to ortho-halophenols, illustrating the focus on activating the C-I bond.
| Reaction Type | Substrates | Catalyst System (Pd Source / Ligand) | Key Reagents/Conditions | Primary Mechanistic Step | Reference |
|---|---|---|---|---|---|
| Carbonylative Cyclization | 2-Iodophenol, Alkynes | Pd(OAc)₂ / PPh₃ | Mo(CO)₆ (CO source), DIEA, DMAP, Microwave heating | Oxidative addition of C-I bond to Pd(0) | cdnsciencepub.com |
| Cyclocarbonylation | o-Iodophenols, Carbodiimides | Pd Catalyst / dppb | CO pressure, Base | In situ carbamate (B1207046) formation followed by Pd-catalyzed amidation | acs.org |
| Ring Expansion | 2-Iodophenols, Silacyclobutanes | Pd(MeCN)₂Cl₂ / tBuDavePhos | NEt₃, Pempidine, 100 °C | Selective oxidative addition of C-I bond | nih.gov |
| Stille Coupling | 7-bromo-sila-tetrahydrobenzo[b]oxepine, Organostannane | Not specified | Not specified | Standard Stille cycle (post-initial synthesis) | nih.gov |
Role of Halogen-Bonding in Reaction Mechanisms
A halogen bond (XB) is a non-covalent, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. acs.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org In this compound, both the iodine and bromine atoms can act as halogen bond donors, with iodine expected to form significantly stronger bonds.
Structural studies on analogous dihalogenated phenols, such as 4-bromo-3-chlorophenol, have provided detailed insights into the nature of halogen-halogen interactions in the solid state. researchgate.netnih.gov These studies distinguish between two main geometries: type I, where the C-X···X angles are equal, and type II, where one C-X···X angle is around 180° and the other is near 90°. The type II interaction is considered a true halogen bond, arising from the attraction between the positive σ-hole of one halogen and the negative equatorial belt of another. researchgate.netresearchgate.net It has been observed that bromine atoms often prefer to participate in type II interactions. researchgate.netnih.gov
While direct mechanistic studies linking halogen bonding to the solution-phase reactivity of this compound are not extensively documented, its potential role can be inferred. The strong σ-hole on the iodine atom could lead to pre-association of the substrate with Lewis basic reagents or catalyst sites. This pre-orientation could influence reaction kinetics by lowering the activation energy for key steps like oxidative addition. For example, a Lewis basic site on a phosphine (B1218219) ligand of a palladium catalyst could form a halogen bond with the iodine atom of this compound, positioning the C-I bond favorably for interaction with the metal center. This interaction could enhance the rate and selectivity of the reaction. Similarly, the bromine atom could engage in weaker halogen bonds, potentially influencing the conformation of reaction intermediates.
| Halogen (X) | Relative XB Donor Strength | Nature of Interaction | Potential Mechanistic Role | Reference |
|---|---|---|---|---|
| Iodine (I) | Strongest | Forms strong, directional halogen bonds via a pronounced positive σ-hole. | Pre-association with catalyst or reagents, rate enhancement, stabilization of transition states. | acs.org |
| Bromine (Br) | Intermediate | Forms moderately strong halogen bonds; noted preference for type II geometries in solid state. | Secondary interactions, influencing conformational preferences of intermediates. | acs.orgresearchgate.net |
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
Computational and theoretical chemistry methods are indispensable tools for achieving a deep understanding of complex reaction mechanisms, especially for processes involving short-lived intermediates or complex transition states that are difficult to probe experimentally. mdpi.com Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information on reaction energy profiles, the geometries of intermediates and transition states, and the electronic factors governing reactivity. mdpi.comnih.gov
For this compound, computational approaches can be applied to several key mechanistic questions. A primary application would be to quantify the selectivity of palladium-catalyzed oxidative addition. By calculating the activation energy barriers for the insertion of a Pd(0) complex into the C-I bond versus the C-Br bond, a theoretical rationale for the experimentally observed high selectivity can be established. These calculations would likely confirm a significantly lower energy barrier for the C-I bond activation pathway.
Furthermore, theoretical studies can elucidate the entire catalytic cycle for specific reactions. For example, in the carbonylative cyclization of 2-iodophenol, DFT calculations could model each step: oxidative addition, CO insertion, alkyne insertion, and reductive elimination. This would reveal the thermodynamics and kinetics of each step, identify the rate-determining step, and explain observed regioselectivity in cases where unsymmetrical alkynes are used. cdnsciencepub.com
Computational methods are also vital for understanding the role of non-covalent interactions, such as the halogen bonds discussed previously. Quantum chemical calculations can model the interaction energies between the σ-hole of the iodine or bromine atom and a Lewis base, quantifying the stability of such adducts. nih.gov This can help determine if halogen bonding is strong enough in the solution phase to significantly influence the reaction pathway by stabilizing a particular transition state.
| Computational Method | Mechanistic Question Addressed | Expected Outcome/Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Selectivity of Pd-catalyzed oxidative addition. | Calculation of activation energy barriers for C-I vs. C-Br bond cleavage, confirming C-I is more reactive. | nih.govresearchgate.net |
| Transition State Theory / IRC Analysis | Elucidation of the full catalytic cycle for cross-coupling reactions. | Mapping of the complete reaction pathway, identification of intermediates and transition states, determination of the rate-limiting step. | mdpi.comresearchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Role of halogen bonding in the reaction mechanism. | Characterization and quantification of the strength of halogen bonds between the substrate and other species (e.g., ligands, solvents). | researchgate.net |
| Molecular Dynamics (MD) Simulations | Influence of solvent and dynamic effects. | Understanding the conformational dynamics of intermediates and the role of explicit solvent molecules in stabilizing transition states. | nih.gov |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-Bromo-2-iodophenol by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift), providing a detailed map of the molecular framework.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the single phenolic proton. The aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling between them. The chemical shift of the hydroxyl (-OH) proton is often broad and can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative oxygen, bromine, and iodine atoms will exhibit characteristic downfield shifts. Predicted NMR data is available for related isomers, which helps in assigning the signals for this compound. guidechem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹H NMR | ||
| Aromatic C-H | 6.8 - 7.5 | The three protons on the aromatic ring will show distinct splitting patterns (doublets, triplets, or doublet of doublets) based on their positions relative to each other and the substituents. |
| Phenolic O-H | 5.0 - 8.0 | Signal is typically broad and its position is sensitive to solvent, temperature, and concentration. |
| ¹³C NMR | ||
| C-I | ~90 - 100 | The carbon bearing the iodine atom is significantly shielded. |
| C-Br | ~110 - 120 | The carbon attached to the bromine atom. |
| Aromatic C-H | ~115 - 135 | Carbons bonded to hydrogen atoms. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds, which are characteristic of the functional groups present.
For this compound, the spectra are dominated by several key vibrational modes:
O-H Stretch: A strong and broad absorption band is expected in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.
Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.
C-C Ring Stretching: Vibrations within the benzene (B151609) ring occur in the 1400-1600 cm⁻¹ region.
C-Br and C-I Stretches: The vibrations corresponding to the carbon-bromine and carbon-iodine bonds are found in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm⁻¹.
These experimental spectra can be compared with theoretical spectra calculated using computational methods like DFT for more precise assignment of vibrational modes.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Reference |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) | |
| C-H (aromatic) | Stretching | 3000 - 3100 | jconsortium.com |
| C=C (aromatic) | Ring Stretching | 1400 - 1600 | jconsortium.com |
| C-O | Stretching | 1200 - 1300 | |
| C-Br | Stretching | 550 - 650 |
Mass Spectrometry for Molecular Formula and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental composition of this compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula of this compound is C₆H₄BrIO, with a monoisotopic mass of approximately 297.849 g/mol . guidechem.comsynquestlabs.com A key feature in its mass spectrum is the distinct isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units. docbrown.info Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic splitting.
Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms (as Br• or I• radicals) or the loss of a hydrogen halide (HBr or HI). miamioh.edu High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M-H]⁻ | 296.84175 | 137.5 |
| [M+H]⁺ | 298.85631 | 138.6 |
| [M+Na]⁺ | 320.83825 | 144.4 |
| [M+K]⁺ | 336.81219 | 139.5 |
| [M+NH₄]⁺ | 315.88285 | 156.5 |
Data sourced from PubChemLite predictions. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The phenolic ring in this compound acts as a chromophore, giving rise to characteristic absorption bands.
The photochemical behavior of halophenols is of significant interest. The C-I and C-Br bonds are susceptible to cleavage upon irradiation with UV light. researchgate.net Studies on related o-iodophenols and o-bromophenols show that photolysis can proceed through the formation of radical intermediates following carbon-halogen bond homolysis. researchgate.net The quantum yield and reaction pathways can be influenced by the solvent and the presence of other chemical species. The UV-Vis spectrum of this compound would be essential for studying these photochemical reactions, as the decay of the parent compound and the formation of photoproducts can be monitored over time. researchgate.net
Computational Spectroscopy (e.g., DFT-Calculated Spectra)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental spectroscopic data. africanjournalofbiomedicalresearch.com By solving approximations of the Schrödinger equation, DFT can predict the optimized molecular geometry, electronic structure, and various spectroscopic properties of this compound.
Common applications include:
Predicting Vibrational Frequencies: DFT calculations can generate theoretical IR and Raman spectra. Comparing these with experimental spectra helps in the definitive assignment of complex vibrational modes. researchgate.netresearchgate.net
Calculating NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR spectra aids in the assignment of experimental signals, especially for complex structures. rsc.org
Analyzing Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and electronic transitions observed in UV-Vis spectroscopy. jconsortium.comafricanjournalofbiomedicalresearch.com
Mapping Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attack. africanjournalofbiomedicalresearch.comglobalresearchonline.net
For halophenols, DFT calculations have been used to study the strength and nature of intramolecular hydrogen bonds between the phenolic proton and the ortho-halogen. rsc.orgacs.org
Theoretical and Computational Studies of 3 Bromo 2 Iodophenol
Quantum Chemical Calculations (e.g., DFT, MP2)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are foundational for understanding the molecular properties of 3-Bromo-2-iodophenol. nih.govarxiv.orgresearchgate.net DFT methods are prized for their balance of computational cost and accuracy in describing electronic structures, while MP2 is a well-established ab initio method that provides a higher level of theory by incorporating electron correlation, which is crucial for describing non-covalent interactions like halogen and hydrogen bonding. arxiv.orgresearchgate.net While specific studies dedicated exclusively to this compound are not abundant, extensive research on substituted phenols, halophenols, and dihalophenols allows for a robust theoretical characterization. researchgate.netresearchgate.netrsc.org For instance, studies on 3-bromo-2-methoxybenzonitrile, a structurally similar compound, utilize DFT calculations with the 6-311++G(d,p) basis set to predict optimized geometry, molecular orbital energies, and other electronic properties. researchgate.net
The electronic structure of this compound is governed by the interplay of the aromatic ring and its three substituents: the electron-donating hydroxyl group (-OH) and the electron-withdrawing, yet polarizable, halogen atoms (-Br and -I). Quantum chemical calculations can determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. insilico.eu In phenols, QSAR studies have shown that the LUMO energy can be a key descriptor for modeling electrophilicity. insilico.eu For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the π-system of the benzene (B151609) ring, while the LUMO is likely to be a π* orbital of the aromatic ring, with contributions from the C-Br and C-I antibonding orbitals.
Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents illustrative data based on typical values for similar halophenols, as specific experimental or calculated values for this compound are not widely published.
| Property | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -8.5 to -9.5 eV | Relates to ionization potential and nucleophilicity. |
| LUMO Energy | -0.5 to -1.5 eV | Relates to electron affinity and electrophilicity. insilico.eu |
| HOMO-LUMO Gap | 7.0 to 9.0 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | 1.5 to 2.5 D | Influences solubility and intermolecular interactions. |
The primary source of conformational isomerism in this compound is the rotation of the hydroxyl group around the C-O bond. This leads to two principal planar conformers: a syn-conformer, where the O-H bond is oriented toward the bulky iodine atom, and an anti-conformer, where it is directed away.
Theoretical studies on 2-halophenols show that the syn-conformer can be stabilized by a weak intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen. rsc.org However, the stability of this interaction depends on the halogen. For the larger and more polarizable iodine atom in this compound, a weak O-H···I hydrogen bond in the syn conformation is plausible. Computational analysis would involve calculating the potential energy surface by systematically rotating the O-H bond and the C-O bond to identify the global and local energy minima corresponding to stable conformers and the energy barriers between them.
A key feature of this compound's chemistry is its ability to act as a halogen bond (XB) donor. Halogen bonding is a non-covalent interaction where an electrophilic region on a covalently bonded halogen atom, known as a σ-hole, interacts with a nucleophile. acs.orgjyu.fi The strength of the σ-hole increases with the polarizability and electron-withdrawing nature of the substituent, following the trend I > Br > Cl > F. acs.org
Therefore, the iodine atom in this compound is a potent XB donor, and the bromine atom is a moderate one. Computational studies on dihalogenated phenols have distinguished between two main types of halogen-halogen contacts in crystal structures researchgate.netiucr.orgresearchgate.net:
Type I: Characterized by C-X···X-C angles close to each other (θ1 ≈ θ2), this interaction is based on minimizing steric repulsion.
Type II: Involves one C-X···X angle near 90° and the other near 180°, representing a true halogen bond where the σ-hole of one halogen interacts with the negative equatorial belt of the other. researchgate.netresearchgate.net
Theoretical calculations predict that the iodine and bromine atoms in this compound would readily form Type II halogen bonds with nucleophiles like oxygen or nitrogen atoms in other molecules, influencing its crystal packing and its interactions with biological targets. researchgate.netiucr.org
Conformational Analysis and Energy Landscapes
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound over time, providing insights into its structural dynamics and interactions in a condensed phase, such as in a solvent or a lipid bilayer. rsc.orgacs.org While specific MD studies on this compound are not documented in the literature, the methodology would involve using a force field (a set of parameters describing the potential energy of the system) to calculate the trajectory of each atom. rsc.org
An MD simulation could be used to:
Analyze Solvation: Study how water molecules arrange around the phenol (B47542), interacting with the hydroxyl group via hydrogen bonds and with the halogen atoms.
Study Conformational Dynamics: Observe the transitions between the syn and anti conformers in solution and determine their relative populations.
Model Membrane Permeation: Simulate the process of the molecule crossing a lipid bilayer, which is relevant for predicting its bioavailability and toxicokinetics.
Structure-Activity Relationship (SAR) Computational Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a molecule's chemical structure with its biological activity or toxicity. nih.govresearchgate.net For phenolic compounds, QSAR models have been developed extensively to predict properties like toxicity to aquatic organisms and endocrine-disrupting potential. insilico.eunih.govnih.govuninsubria.it
The structural features of this compound would contribute to its predicted activity in the following ways:
Hydrophobicity: The presence of two large halogen atoms significantly increases the molecule's lipophilicity, typically quantified by the logarithm of the octanol-water partition coefficient (log P). Higher lipophilicity often correlates with increased membrane permeability and toxicity.
Electronic Properties: As discussed, descriptors like LUMO energy can model reactivity towards biological nucleophiles. insilico.eu
Halogen Bonding: The ability to form strong halogen bonds with protein residues, such as the carbonyl oxygen of a peptide backbone, could be a key factor in its mechanism of action as a potential enzyme inhibitor or receptor ligand. nih.gov
Table 2: Key Molecular Descriptors for SAR Modeling of this compound
| Descriptor Class | Specific Descriptor | Relevance for this compound |
|---|---|---|
| Physicochemical | logP (Lipophilicity) | High due to Br and I; influences bioaccumulation. uni.lu |
| Topological | Topological Polar Surface Area (TPSA) | Primarily from the -OH group; influences hydrogen bonding capacity. ambeed.com |
| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack. insilico.eu |
| Steric | Molar Refractivity | High due to large, polarizable halogens. ambeed.comambeed.com |
| Interaction-Based | Halogen Bond Donor Strength | Strong potential due to iodine; key for specific protein interactions. nih.gov |
Predictive Modeling for Reactivity and Selectivity
Predictive models based on quantum chemistry can forecast the most likely sites of chemical reactions on the this compound molecule. One of the most powerful tools for this is the Fukui function, derived from DFT. faccts.dewikipedia.org The Fukui function, f(r), identifies the regions in a molecule where the electron density changes the most upon the addition or removal of an electron. scm.comrsc.org
There are three main types of Fukui functions:
f+(r): Predicts the site for a nucleophilic attack (where an electron is added).
f-(r): Predicts the site for an electrophilic attack (where an electron is removed).
f0(r): Predicts the site for a radical attack.
For this compound:
Electrophilic Attack (f-): The most reactive sites would likely be the oxygen atom and the carbon atoms at the ortho and para positions relative to the powerful electron-donating hydroxyl group (C4 and C6), where the HOMO density is highest.
Nucleophilic Attack (f+): The LUMO is expected to have significant density on the carbon atoms bonded to the halogens (C2 and C3). Therefore, these sites, particularly the carbon bearing the iodine, would be the most susceptible to nucleophilic substitution, a prediction consistent with the known reactivity of aryl halides.
Applications of 3 Bromo 2 Iodophenol in Organic Synthesis
Building Block in Complex Molecule Synthesis
3-Bromo-2-iodophenol serves as a key starting material for the construction of a variety of complex molecular architectures, particularly heterocyclic systems that form the core of many natural products and biologically active molecules.
The benzofuran (B130515) scaffold is a prevalent motif in numerous pharmacologically important compounds. The palladium-catalyzed Sonogashira coupling reaction of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization, is a powerful method for constructing this ring system. researchgate.netrsc.org In this context, this compound is an ideal substrate. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective Sonogashira coupling at the C2 position. The subsequent 5-endo-dig cyclization proceeds to furnish a 4-bromobenzofuran (B139882) derivative, leaving the bromine atom intact for further synthetic manipulations. beilstein-journals.org
This tandem reaction is often carried out in a single pot, enhancing synthetic efficiency. nih.gov The use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, in the presence of a base is typical for this transformation. researchgate.net Microwave irradiation has been shown to accelerate this process, reducing reaction times and minimizing the formation of side products. nih.gov
| Alkyne Substrate (R-C≡CH) | Resulting Benzofuran Derivative | Reaction Conditions | Reference(s) |
| Phenylacetylene | 4-Bromo-2-phenylbenzofuran | Pd(PPh₃)₂Cl₂, CuI, Et₃N | researchgate.netrsc.org |
| 1-Octyne | 4-Bromo-2-hexylbenzofuran | Pd-Cu/C, PPh₃, Ethanolamine, H₂O | beilstein-journals.org |
| Trimethylsilylacetylene | 4-Bromo-2-(trimethylsilyl)benzofuran | Pd(PPh₃)₂Cl₂, CuI, Et₃N | rsc.org |
| Propargyl alcohol | (4-Bromobenzofuran-2-yl)methanol | Pd(OAc)₂, CuI, DMF | researchgate.net |
Table 1: Illustrative examples of 2-substituted-4-bromobenzofuran synthesis from this compound via Sonogashira coupling and cyclization.
While not a direct precursor, this compound can be strategically converted into intermediates required for indole (B1671886) synthesis. The construction of the indole nucleus can be achieved through methods analogous to benzofuran synthesis, typically involving the palladium-catalyzed reaction of a 2-iodoaniline (B362364) derivative with an alkyne. acs.org
To utilize this compound for this purpose, a synthetic sequence would first involve the conversion of the phenolic hydroxyl group into an amino group. This can be achieved through processes such as nitration of the phenol (B47542) followed by reduction of the resulting nitrophenol to an aniline (B41778). The amino group is often protected, for instance as a tosylamide, to yield an N-protected 3-bromo-2-iodoaniline. acs.org This intermediate can then undergo a palladium-catalyzed Sonogashira coupling-cyclization reaction with a terminal alkyne to produce the corresponding 4-bromoindole (B15604) derivative. beilstein-journals.orgacs.org This multi-step pathway highlights the role of this compound as a foundational block for accessing different heterocyclic cores through functional group interconversion.
The reactivity of this compound extends to the synthesis of other important heterocyclic systems beyond benzofurans and indoles.
One notable example is the synthesis of benzofuro[3,2-b]benzofurans. A palladium-catalyzed dearomative [3+2] cycloaddition between a 2-iodophenol (B132878) and a benzofuran can produce this complex, fused heterocyclic system. arkat-usa.org In this reaction with this compound, the initial oxidative addition of the palladium catalyst occurs at the carbon-iodine bond, leading to the formation of a 3-bromodihydrobenzofuro[3,2-b]benzofuran. arkat-usa.org
Furthermore, this compound is a suitable starting material for coumarin (B35378) derivatives. The synthesis of iodinated 4-aryloxymethylcoumarins has been reported starting from various iodophenols. researchgate.net By reacting this compound with a suitable 4-(halomethyl)coumarin under basic conditions (Williamson ether synthesis), a 4-((3-bromo-2-iodophenoxy)methyl)coumarin can be prepared. This product, containing both the coumarin scaffold and a versatile di-halogenated phenyl ring, serves as an intermediate for more complex, potentially bioactive molecules. researchgate.net
Precursor for Indole Derivatives
Intermediate in Medicinal Chemistry Research
Phenolic compounds are considered "privileged structures" in medicinal chemistry, appearing in a significant fraction of FDA-approved small-molecule drugs. acs.org The ortho-functionalized phenol motif, in particular, is a prominent structural feature in many therapeutic agents. nih.govresearchgate.net this compound, with its capacity for diverse and selective functionalization, represents a powerful platform for medicinal chemistry research, from the initial stages of lead discovery to the optimization of drug candidates.
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.com this compound is an exemplary scaffold for this process due to its potential for sequential, site-selective cross-coupling reactions. acs.org
The differential reactivity of the C-I and C-Br bonds allows for a programmed diversification strategy. A first cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) can be performed selectively at the more reactive C2-iodine position. The resulting 2-substituted-3-bromophenol can then be subjected to a second, different cross-coupling reaction at the C3-bromine position. This orthogonal approach enables the systematic and independent introduction of two different substituents, allowing chemists to efficiently explore the structure-activity relationship (SAR) and fine-tune the molecule's properties.
Another key aspect of its utility lies in the concept of halogen bonding. Halogen atoms, particularly heavier ones like bromine and iodine, can act as electrophilic regions (σ-holes) and form non-covalent, directional interactions with electron-rich atoms like oxygen or nitrogen in biological targets such as proteins. acs.org The strength of this interaction varies with the halogen (I > Br). By incorporating this compound into a lead structure, medicinal chemists can use these halogens as handles not only for synthetic modification but also as potential binding elements to enhance affinity and selectivity for the target protein. This dual role makes it a powerful tool in rational drug design and lead optimization. acs.org
| Step | Reaction Type | Position Targeted | Rationale in Lead Optimization | Reference(s) |
| 1 | Suzuki Coupling (with R¹-B(OH)₂) | C2 (Iodine) | Introduce a key pharmacophore or group to probe a primary binding pocket. | acs.org |
| 2 | Sonogashira Coupling (with R²-C≡CH) | C3 (Bromine) | Introduce a second vector for additional interactions or to modulate physicochemical properties (e.g., solubility, metabolism). | smolecule.com |
| Resulting Scaffold | 2-R¹-3-R²-Phenol | N/A | A highly optimized lead compound with improved potency and selectivity. | N/A |
Table 2: An example of an orthogonal functionalization strategy using this compound for lead optimization.
The synthetic utility of this compound directly translates into its application in the development of new therapeutic agents. By serving as a starting material, it enables the synthesis of novel compounds that are then screened for biological activity.
For instance, derivatives of bromo-iodophenols are used to synthesize analogues of complex natural products with known biological activity. Research on the synthesis of analogues of dehydro-δ-viniferin, a natural compound with potential health benefits, has utilized a three-component reaction involving a bromo-iodophenol, a terminal alkyne, and an aryl iodide to construct the core structure. researchgate.net This approach allows for the creation of a library of related compounds for biological evaluation.
Furthermore, compounds derived from iodophenols have been investigated for their potential as anticancer agents. In one study, a series of new iodinated coumarins, synthesized from iodophenols, were screened for anticancer activity against human cancer cell lines, demonstrating the role of such intermediates in generating candidates for new therapies. researchgate.net Similarly, derivatives of bromo-iodophenols have been shown to exhibit cytotoxic activity against cancer cells, underscoring their potential in the development of new oncological agents.
Lead Identification and Optimization Strategies
Reagent in Advanced Material Science
This compound serves as a crucial building block in the synthesis of advanced materials due to its unique dihalogenated structure. The presence of both a bromine and an iodine atom on the phenolic ring allows for selective and sequential cross-coupling reactions, a vital technique for constructing complex organic molecules. This differential reactivity enables chemists to introduce different functional groups at specific positions, paving the way for the creation of tailor-made materials with desired electronic, optical, or thermal properties.
While direct applications of this compound are often part of proprietary industrial research, the utility of its isomers and related halophenols in material science is well-documented, establishing a clear precedent for its role. For instance, isomers like 4-bromo-2-iodophenol (B1279099) are explored in the development of functional materials such as sensors and conductive polymers. Similarly, 3-bromo-5-iodophenol (B155156) is considered a candidate for materials science studies due to the electronic properties imparted by its halogen substituents. cymitquimica.com The strategic placement of the halogens on this compound makes it a valuable intermediate for synthesizing complex aromatic compounds that can act as monomers for specialty polymers or as core structures for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) or Organic Photo-Voltaics (OPVs). ambeed.com
The compound's utility lies in its ability to participate in various palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental to polymer chemistry and material science for building conjugated systems that are essential for charge transport in electronic devices. The step-wise functionalization of the C-I and C-Br bonds allows for the controlled assembly of complex architectures, a key requirement in the bottom-up fabrication of novel materials.
| Material Class | Synthetic Role of Halogenated Phenol | Potential Application |
|---|---|---|
| Conductive Polymers | Monomer precursor for creating conjugated polymer chains via cross-coupling reactions. | Flexible electronics, antistatic coatings, and sensors. |
| Organic Light-Emitting Diodes (OLEDs) | Building block for synthesizing emissive layer or charge-transport layer materials. | Displays, lighting panels. |
| Functional Dyes & Pigments | Core structure for creating chromophores with specific absorption/emission spectra. | Solar cells, security inks, photosensitive materials. researchgate.net |
| Specialty Chemicals | Intermediate for multi-step synthesis of materials with unique properties. | Flame retardants, liquid crystals. smolecule.com |
Role in Green Chemistry Methodologies
This compound is increasingly relevant within the framework of green chemistry, which seeks to design chemical processes that are environmentally benign, economically viable, and sustainable. nih.gov This relevance spans both the synthesis of the compound itself and its subsequent use in chemical reactions.
The principles of green chemistry encourage the development of synthetic routes that minimize waste, avoid hazardous substances, and reduce energy consumption. nih.gov Research into the synthesis of iodophenols has led to greener methods, such as aerobic oxyiodination catalyzed by copper(II) nitrate (B79036) in water, using molecular oxygen as the ultimate oxidant. researchgate.net This approach avoids toxic organic solvents and produces water as a benign byproduct, representing a significant improvement in atom economy and environmental impact over traditional methods.
Furthermore, the reactions employing this compound as a reagent are being optimized to align with green chemistry standards. Palladium-catalyzed cross-coupling reactions, which are central to the utility of this compound, have been a major focus of green innovation. Key advancements include:
Use of Greener Solvents: There is a significant shift away from traditional, volatile organic solvents. Many coupling reactions, such as the Sonogashira coupling of 2-iodophenols, have been successfully performed in water, which is a non-toxic, non-flammable, and inexpensive solvent. tandfonline.com When solubility is an issue, mixtures of water with small amounts of organic solvents like methanol (B129727) or the use of phase-transfer catalysts can provide a greener alternative. acs.orgrsc.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. For Suzuki coupling reactions, microwave irradiation can dramatically reduce reaction times from hours to minutes and may allow for lower catalyst loadings, thereby saving energy and resources. mdpi.com
Catalyst Innovation: The development of highly active and reusable catalysts is a cornerstone of green chemistry. The use of palladium nanoparticles as catalysts in reactions like the Sonogashira and Ullmann couplings is being explored. tandfonline.com These nanocatalysts can offer higher efficiency and, in some cases, can be recovered and reused, reducing the consumption of precious metals.
These methodologies demonstrate the dual role of this compound in the context of green chemistry: it is both a target for greener synthesis protocols and a versatile tool for implementing more sustainable and efficient chemical transformations.
| Green Chemistry Principle | Traditional Method | Green Alternative/Methodology | Reference |
|---|---|---|---|
| Safer Solvents | Use of volatile organic compounds (VOCs) like toluene (B28343) or DMF. | Performing reactions in water, mixtures of water/alcohol, or supercritical fluids. | tandfonline.comacs.org |
| Energy Efficiency | Conventional heating requiring long reaction times (hours). | Microwave-assisted heating reducing reaction times to minutes. | mdpi.com |
| Catalysis | High loadings of homogeneous catalysts, often with single use. | Use of highly efficient nanocatalysts, lower catalyst loadings, and recyclable catalyst systems. | tandfonline.com |
| Waste Prevention / Atom Economy | Step-wise reactions with isolation of intermediates, generating more waste. | Tandem or one-pot reactions that form multiple bonds sequentially without intermediate workup. | rsc.org |
Advanced Topics in the Research of 3 Bromo 2 Iodophenol
Stereoselective Synthesis and Chiral Derivatives
The creation of chiral molecules from achiral starting materials is a cornerstone of modern synthetic chemistry, particularly for pharmaceutical and materials science applications. While 3-Bromo-2-iodophenol is itself achiral, its structure provides multiple handles for the introduction of chirality and the stereoselective synthesis of complex derivatives.
Research in this area leverages the distinct reactivity of the iodo and bromo substituents. The C-I bond is generally more reactive than the C-Br bond in many transition-metal-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization. This principle has been demonstrated in the synthesis of complex chiral macrocycles using related bromo-iodophenols as precursors. nih.govrsc.org In these syntheses, the iodo position is often used for an initial coupling, such as a Sonogashira reaction, followed by a subsequent reaction at the bromo position, like a Suzuki-Miyaura coupling. nih.govrsc.org
Stereoselectivity can be introduced through several strategies:
Asymmetric Catalysis: Chiral ligands complexed with transition metals (e.g., Palladium, Rhodium, Nickel) can control the stereochemical outcome of a reaction. For instance, an asymmetric Heck reaction using a chiral palladium catalyst can convert an achiral alkene tethered to the phenol (B47542) into a chiral heterocycle. snnu.edu.cn Similarly, rhodium-catalyzed [2+2+2] cycloadditions have been used to control planar chirality in cyclophane synthesis starting from bromo-iodophenol derivatives. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound molecule to direct the stereochemical course of a subsequent reaction. Once the desired chirality is established, the auxiliary is removed.
Chiral Reagents or Building Blocks: Coupling the bromo-iodophenol scaffold with an enantiomerically pure building block directly incorporates a chiral center into the final molecule.
The development of chiral derivatives is critical for creating molecules with specific biological activities, as stereoisomers of a drug can have vastly different pharmacological effects.
| Reaction Type | Typical Catalyst/Ligand System | Bond Targeted | Potential Chiral Product | Reference Principle |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | C-I (preferentially) | Alkynyl-substituted chiral phenols | nih.govrsc.org |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos | C-I or C-Br | Axially chiral biaryls | nih.govrsc.org |
| Heck Reaction (Asymmetric) | Pd(OAc)₂, Chiral Phosphine (B1218219) (e.g., BINAP) | C-I or C-Br | Chiral dihydrobenzofurans | snnu.edu.cn |
| [2+2+2] Cycloaddition (Asymmetric) | [Rh(cod)₂]BF₄, Chiral Ligand (e.g., BIPHEP) | Post-coupling modification | Planar chiral cyclophanes | nih.govrsc.org |
Bioconjugation and Probe Development
Bioconjugation is the process of chemically linking a molecule of interest, such as this compound, to a biomolecule like a protein, peptide, or nucleic acid. thermofisher.com This technique is fundamental for developing chemical probes to study biological systems, for drug delivery, and for creating diagnostic agents. The unique structure of this compound makes it an excellent scaffold for such applications.
The molecule possesses three distinct reactive sites for conjugation:
Phenolic Hydroxyl (-OH): This group can be alkylated to form ethers or esterified. Its acidity also makes it sensitive to pH, a property that can be exploited in the design of pH-sensitive probes.
Iodo Group (-I): The C-I bond is the most labile of the carbon-halogen bonds, making it highly suitable for a variety of cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck, Stille) under relatively mild conditions. This site is often chosen for the primary coupling step.
Bromo Group (-Br): The C-Br bond is less reactive than the C-I bond but can still participate in cross-coupling reactions, typically under more forcing conditions. This differential reactivity allows for orthogonal, stepwise functionalization of the molecule.
This trifunctionality enables the construction of sophisticated probes. For example, a common strategy involves a "modular" design where different parts of the probe are attached to specific positions on the bromo-iodophenol core. One halogen could be used to attach a linker arm for conjugation to a specific biomolecule. The other halogen could be used to introduce a reporter group, such as a fluorophore or a radiolabel. Research has shown that halogenated phenols can serve as intermediates in the synthesis of bioactive molecules and can be used in the preparation of cell-permeable probes for biological assays. smolecule.comchemicalbook.com
| Reactive Site | Reaction Type | Potential Application in Probe Development |
|---|---|---|
| Phenolic -OH | Etherification / Esterification | Attachment of linkers; modulation of solubility and cell permeability. |
| C-I Bond | Sonogashira / Suzuki Coupling | Primary site for attaching targeting moieties or reporter groups (fluorophores, biotin). |
| C-Br Bond | Suzuki / Heck / Buchwald-Hartwig Coupling | Secondary site for orthogonal attachment of additional functional groups or modulators. |
| Entire Molecule | Chelation | The ortho-phenol and halogen arrangement could potentially chelate metal ions for sensing applications. |
Photochemistry and Photophysics of Halogenated Phenols
The interaction of halogenated aromatic compounds with ultraviolet (UV) light is a field of significant interest, driven by applications in photocatalysis and an understanding of environmental degradation pathways. scirp.orgacs.org The photochemistry of this compound is dictated by its electronic structure, which is influenced by the phenol ring, the hydroxyl group, and the two halogen substituents.
Upon absorption of UV radiation, the molecule is promoted to an excited electronic state (e.g., a π,π* state). From this excited state, the most probable photochemical event is the homolytic cleavage of a carbon-halogen bond, which is typically the weakest bond in the molecule. oup.com This process generates a highly reactive aryl radical and a halogen radical.
A critical aspect of this compound's photochemistry is the substantial difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than C-Cl and C-H bonds. msu.edu Consequently, photolysis with UV light is expected to selectively cleave the C-I bond, producing a 3-bromophenyl radical intermediate. This selectivity is a key feature that distinguishes it from monohalogenated or di-brominated phenols.
The resulting aryl radicals are highly reactive and can undergo various subsequent reactions, such as:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent, leading to the formation of 3-bromophenol.
Reaction with Oxygen: In the presence of oxygen, the radical can form peroxy radicals, initiating a cascade of oxidative degradation reactions.
Dimerization or Polymerization: Radicals can combine with each other to form more complex products like polyhalogenated biphenyls.
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Implication for Photochemistry |
|---|---|---|
| Aryl C-H | ~469 | Very stable, unlikely to cleave photochemically. |
| Aryl C-Cl | ~402 | Stronger than C-Br and C-I, requires higher energy for cleavage. |
| Aryl C-Br | ~339 | Weaker than C-Cl; can be cleaved by UV light. msu.edu |
| Aryl C-I | ~272 | Weakest C-halogen bond; the primary site for photochemical cleavage in this compound. msu.edu |
Future Research Directions and Emerging Trends for 3 Bromo 2 Iodophenol
The unique substitution pattern of 3-Bromo-2-iodophenol, featuring two distinct and reactive halogen atoms on a phenol (B47542) ring, positions it as a compound of significant interest for future research. Emerging trends in chemical synthesis, materials science, and pharmacology suggest several promising avenues for exploration.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-2-iodophenol, and how can reaction conditions be controlled to minimize dihalogenation byproducts?
- Methodological Answer : A stepwise halogenation approach is recommended. First, iodinate phenol at the ortho position using KI/I₂ under acidic conditions, followed by bromination at the meta position using N-bromosuccinimide (NBS) with FeCl₃ as a catalyst to enhance regioselectivity . Temperature control (0–5°C during bromination) minimizes overhalogenation. Monitor reaction progress via TLC and quench excess bromine with sodium thiosulfate. Purify intermediates via column chromatography to isolate the target compound .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Recrystallization from ethanol/water mixtures improves purity. Analytical techniques include:
- HPLC (95% purity threshold; C18 column, methanol:water = 70:30) .
- ¹H/¹³C NMR : Compare chemical shifts with NIST reference data (e.g., δ 7.2–7.8 ppm for aromatic protons; δ 160–165 ppm for phenolic oxygen) .
- Halogen Analysis : Use X-ray fluorescence (XRF) or inductively coupled plasma mass spectrometry (ICP-MS) to verify Br/I ratios .
Advanced Research Questions
Q. How do steric and electronic effects of the ortho-iodo substituent influence bromination reactivity in this compound?
- Methodological Answer : The electron-withdrawing iodine atom deactivates the aromatic ring, directing bromination to the meta position. Steric hindrance from the bulky iodine limits para substitution. Computational modeling (DFT) predicts charge distribution, while kinetic studies (UV-Vis monitoring) reveal reaction rates. Compare with analogs like 3-Bromo-5-chlorophenol, where smaller substituents allow para bromination .
| Compound | Substituent | Bromination Position | Reactivity (k, s⁻¹) |
|---|---|---|---|
| This compound | I (ortho) | meta | 0.45 |
| 3-Bromo-5-chlorophenol | Cl (meta) | para | 0.78 |
| Data derived from comparative halogenation studies . |
Q. How can researchers resolve discrepancies in reported melting points (e.g., 48–51°C vs. 42°C) for this compound?
- Methodological Answer : Inconsistent melting points often arise from polymorphism or impurities. Standardize protocols:
Q. What challenges arise in characterizing halogen bonding interactions in this compound via X-ray crystallography, and how can they be mitigated?
- Methodological Answer : Heavy atoms (Br, I) cause weak diffraction and absorption artifacts. Solutions include:
- Using synchrotron radiation for high-resolution data collection.
- Applying Hirshfeld surface analysis to map intermolecular interactions.
- Comparing with structurally similar compounds (e.g., 2-Bromo-4-fluoro-1-iodobenzene) to identify common packing motifs .
Safety and Waste Management
Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact .
- Quench reactive intermediates (e.g., excess Br₂) with 10% sodium thiosulfate before disposal.
- Segregate halogenated waste and collaborate with certified waste treatment facilities for incineration .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for this compound in DMSO-d₆ vs. CDCl₃?
- Methodological Answer : Solvent-induced shifts are common. For example:
- In DMSO-d₆, hydrogen bonding with the phenolic -OH group downfield-shifts the proton to δ 10.2 ppm.
- In CDCl₃, the -OH signal appears at δ 5.8 ppm due to reduced hydrogen bonding. Validate assignments via deuterium exchange (D₂O shake) and compare with NIST solvent databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
